(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple heterocyclic rings, including pyridine and piperazine, which are known to impart significant biological activity in various pharmaceutical compounds. The presence of a trifluoromethyl group could also suggest increased metabolic stability and lipophilicity, potentially affecting the compound's pharmacokinetic profile.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include substitution reactions, ring closure reactions, and functional group transformations. For instance, the synthesis of a related compound involved a substitution reaction of a difluorophenyl(piperidin-4-yl)methanone oxime with a dichloro-benzenesulfonyl chloride . Another related synthesis method described the generation of 3-piperidine(methan)amines through reactions with acetylenic dienophiles, followed by catalytic hydrogenation and functional group transformations . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Compounds with piperidine and pyridine rings often exhibit specific conformational characteristics. For example, the piperidine ring is known to adopt a chair conformation, which is a common and stable conformation for six-membered rings . The geometry around sulfur atoms in sulfonyl-containing compounds is typically distorted tetrahedral . These structural insights can be extrapolated to predict the molecular conformation of the compound , which likely also features a chair conformation for its piperidine rings and a specific geometry around any potential sulfur atoms.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular structure. The compound's pyridine and piperazine rings, as well as the trifluoromethyl group, could participate in various chemical reactions. For example, pyridine rings can undergo electrophilic substitution reactions, while piperazine rings can be involved in nucleophilic substitution reactions . The trifluoromethyl group could affect the electron density of adjacent aromatic rings, influencing their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and heteroatoms would affect its polarity, solubility, and melting point. For instance, related compounds have been shown to exhibit stability over a range of temperatures, as evidenced by thermogravimetric analysis . The compound's crystal structure could be stabilized by various intermolecular interactions, such as hydrogen bonds and π-π interactions . The electronic properties, such as the HOMO-LUMO energy gap, could be evaluated using density functional theory calculations, which would provide insights into the compound's reactivity and stability .
Scientific Research Applications
Molecular Interactions and Pharmacokinetics
- A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed insights into the conformational analysis and pharmacophore models, suggesting a dominant steric binding interaction with the receptor (Shim et al., 2002).
- Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in rats, dogs, and humans highlighted the drug's elimination routes and metabolic pathways, contributing to the understanding of its pharmacokinetic profile (Sharma et al., 2012).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of new pyridine derivatives, including those with structures related to the query compound, showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential for antimicrobial applications (Patel et al., 2011).
Synthesis and Structural Studies
- Synthesis and structural studies of group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine demonstrated the versatility and structural diversity of these complexes, providing a foundation for further exploration of their potential applications (Purkait et al., 2017).
- Investigations into the synthesis, antimicrobial, and antimycobacterial activity of nicotinic acid hydrazide derivatives presented a range of compounds with potential therapeutic applications, including those related to the query compound (Sidhaye et al., 2011).
Mechanism of Action
Target of action
Compounds with pyridine and piperazine structures are often involved in interactions with various enzymes and receptors in the body. For example, they may bind to G protein-coupled receptors or ion channels, affecting their function .
Mode of action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it interacts with a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of polar groups could influence its solubility and absorption, while its metabolic stability could be affected by the presence of functional groups susceptible to enzymatic modification .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might only be active under specific pH conditions .
properties
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O/c1-16-5-8-27-17(2)21(16)22(32)31-9-6-19(7-10-31)29-11-13-30(14-12-29)20-4-3-18(15-28-20)23(24,25)26/h3-5,8,15,19H,6-7,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWLXDSPCNKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.